Cas no 643-79-8 (Phthalaldehyde)

     Benzene-1,2-dicarboxaldehyde is a yellowish crystal. It is sensitive to light and air and can volatilize with water vapor. It is soluble in water \ ethanol \ ether and organic solvents, and slightly soluble in petroleum ether. It is irritating
Phthalaldehyde structure
Phthalaldehyde structure
Phthalaldehyde
643-79-8
C8H6O2
134.1320
MFCD00003335
39390
24898111

Phthalaldehyde Properties

Names and Identifiers

    • Benzene-1,2-dicarboxaldehyde
    • 2-PHTHALALDEHYDE
    • 2-PHTHALDEHYDE
    • 2-PHTHALDIALDEHYDE
    • BENZENE-1,2-DIALDEHYDE
    • FLUORALDEHYDE(TM) O-PHTHALALDEHYDE
    • OPA
    • OPD
    • O-PHTHALALDEHYDE
    • O-PHTHALALDIALDEHYDE
    • O-PHTHALDEHYDE
    • O-PHTHALDIALDEHYDE
    • o-phthalic aldehyde
    • O-PHTHALIC DIALDEHYDE
    • O-PHTHALIC DICARBOXALDEHYDE
    • ORTHO-PHTHALADEHYDE
    • PHTHALALDEHYDE
    • o-Phthalaldehyde [for HPLC Labeling]
    • 1,2-BENZENEDICARBALDEHYDE
    • Phthaldialdehyde
    • 1,2-Phthalic Dicarboxaldehyde
    • 2-Carboxybenzaldehyde
    • 2-ForMylbenzoic acid
    • 3-Hydroxyphthalide
    • Benzaldehyde-o-carboxylic acid
    • o-Phthalaldehydic acid
    • 1,2-Benzenedicarboxaldehyde
    • Phthalic aldehyde
    • Phthalic dialdehyde
    • ortho-Phthalaldehyde
    • Phthalyldicarboxaldehyde
    • Phthalic dicarboxaldehyde
    • benzene-1,2-dicarbaldehyde
    • Phthalaldialdehyde
    • o-Phthalicdicarboxaldehyde
    • 1,2-Diformylbenzene
    • ortho Phthalaldehyde
    • OPTA
    • Phtalaldehydes [F
    • Orthophthaldialdehyde
    • SR-01000944839
    • 4-07-00-02138 (Beilstein Handbook Reference)
    • SCHEMBL33393
    • ortho Phthalic Aldehyde
    • EN300-21268
    • NCGC00166206-01
    • DTXCID4012514
    • ortho-Phthalic Aldehyde
    • D03470
    • ortho-phthaldialdehyde
    • CHEMBL160145
    • NSC 13394
    • 643-79-8
    • Disopa (TN)
    • Tox21_112347_1
    • P-6600
    • 25750-62-3
    • Tox21_300404
    • O-PHTHALDIALDEHYDE [MART.]
    • MFCD00003335
    • O-PHTHALALDEHYDE [MI]
    • FT-0632732
    • DTXSID6032514
    • EINECS 211-402-2
    • NCGC00166206-04
    • Tox21_112347
    • 2-Phthaldehyde, High purity
    • CAS-643-79-8
    • STR01056
    • orthophthalaldehyde
    • Aldehyde, ortho-Phthalic
    • BRN 0878317
    • NCGC00166206-02
    • SR-01000944839-1
    • BCP29465
    • o Phthaldialdehyde
    • AKOS000119186
    • phtharal
    • ORTHOPHTHALALDEHYDE [VANDF]
    • Epitope ID:176774
    • 1,2-Benzenedialdehyde;Phthalaldehyde
    • Phthaldialdehyde, >=97% (HPLC), powder (may contain lumps)
    • Phthaldialdehyde, for fluorescence, >=99.0% (HPLC)
    • o-Phthalaldehyd
    • O-PHTHALDIALDEHYDE (MART.)
    • Q5933776
    • NSC13394
    • CS-W013385
    • NSC-13394
    • Disopa
    • o Phthalaldehyde
    • Safe OPA
    • Phtalaldehydes [French]
    • Z104494958
    • o-phthal aldehyde
    • UNII-4P8QP9768A
    • HSDB 8456
    • NCGC00254339-01
    • Benzene-1,2-dicarboxakdehyde
    • CHEBI:70851
    • phthalaldehyd
    • P0280
    • NS00005771
    • Phtalaldehydes
    • PHTHARAL [JAN]
    • AC-10388
    • InChI=1/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6
    • 4P8QP9768A
    • Phtharal (JAN)
    • AM20050101
    • Phthaldialdehyde Reagent
    • SBI-0653909.0001
    • BBL027435
    • STK802214
    • +Expand
    • MFCD00003335
    • ZWLUXSQADUDCSB-UHFFFAOYSA-N
    • 1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
    • O=C([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])=O
    • 878317

Computed Properties

  • 134.03700
  • 0
  • 2
  • 2
  • 134.036779430 g/mol
  • 10
  • 115
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 2
  • 0.4
  • 4
  • 1.2
  • nothing
  • 1
  • 0
  • 34.1
  • 134.13

Experimental Properties

  • 1.31160
  • 34.14000
  • 7368
  • 1.4500 (estimate)
  • dissolution
  • 84°C/0.8mmHg(lit.)
  • 55.0 to 58.0 deg-C
  • 0.0052 mm Hg at 21 °C (0.69 Pa)
  • Fahrenheit: 269.6 ° f < br / > Celsius: 132 ° C < br / >
  • 53g/l
  • Light yellow crystalline powder
  • 7 (53g/l, H2O, 20℃)
  • Stable. Air sensitive. Incompatible with strong oxidizing agents, strong bases.
  • dissolve in water
  • Air Sensitive
  • 1.13

Phthalaldehyde Security Information

Phthalaldehyde Customs Data

  • 29122900
  • China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Phthalaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB46877-10g
O-Phthalaldehyde
643-79-8 98%
10g
$5.00 2024-04-19
abcr
AB118575-5 g
o-Phthaldialdehyde, 97%; .
643-79-8 97%
5g
€68.30 2023-05-10
Ambeed
A131637-10g
Benzene-1,2-dicarboxaldehyde
643-79-8 98%
10g
$6.0 2024-05-31
Apollo Scientific
OR18349-25g
Phthalaldehyde
643-79-8 98%
25g
£20.00 2024-07-20
Chemenu
CM101053-500g
Benzene-1,2-dicarboxaldehyde
643-79-8 95%+
500g
$*** 2023-05-30
Enamine
EN300-21268-0.05g
benzene-1,2-dicarbaldehyde
643-79-8 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D606866-1kg
o-Phthalaldehyde
643-79-8 97%
1kg
$400 2022-09-07
FUJIFILM
161-09261-1g
Phthalaldehyde
643-79-8
1g
JPY 2600 2023-09-15
MedChemExpress
HY-W012669-25g
Phthalaldehyde
643-79-8 ≥98.0%
25g
¥100 2024-07-20
Oakwood
037868-1g
o-Phthaldialdehyde
643-79-8 97%
1g
$10.00 2024-07-19

Phthalaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ozone Solvents: Methanol
Reference
Aqueous ozonolysis products of methyl- and dimethylnaphthalenes
Gaul, Michael D.; et al, Environmental Science and Technology, 1987, 21(8), 777-84

Phthalaldehyde Raw materials

Phthalaldehyde Preparation Products

Phthalaldehyde Suppliers

NANJING CHEMICAL REAGENT CO.,LTD.
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